molecular formula C8H8ClN3S B13312969 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13312969
M. Wt: 213.69 g/mol
InChI Key: ARRKLACEAMEMSG-UHFFFAOYSA-N
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Description

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(2-chlorothiophen-3-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8ClN3S/c9-7-6(1-4-13-7)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

ARRKLACEAMEMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C=CN=C2N)Cl

Origin of Product

United States

Preparation Methods

N-Alkylation of Imidazol-2-amine

  • Starting Materials: Imidazol-2-amine and a suitable halomethyl derivative of the substituted thiophene, e.g., 3-(chloromethyl)-2-chlorothiophene.
  • Reaction Conditions: Typically, an SN2 nucleophilic substitution where the imidazol-2-amine nitrogen (N-1) acts as nucleophile attacking the electrophilic carbon of the halomethyl thiophene.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
  • Bases: Mild bases like potassium carbonate or sodium hydride are often used to deprotonate the imidazol-2-amine nitrogen, increasing its nucleophilicity.
  • Temperature: Reaction temperatures range from room temperature to moderate heating (40–80 °C) depending on reactivity.
  • Purification: Column chromatography or recrystallization to isolate the pure product.

Construction of the Imidazole Ring with the Substituent

  • Alternative Approach: Synthesize the imidazole ring in the presence of the substituted thiophene precursor.
  • Method: Cyclocondensation of appropriate diamines with α-haloketones or α-haloaldehydes derived from 2-chlorothiophene.
  • Advantage: This method can provide regioselective substitution and avoids multiple steps.
  • Limitation: Requires availability of functionalized precursors and may involve harsher conditions.

Detailed Preparation Method for 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine

Synthesis of 3-(Chloromethyl)-2-chlorothiophene (Electrophilic Precursor)

  • Starting Material: 2-Chlorothiophene.
  • Step: Bromomethylation or chloromethylation at the 3-position of 2-chlorothiophene using reagents such as paraformaldehyde and hydrochloric acid or formaldehyde and thionyl chloride.
  • Conditions: Acidic medium, controlled temperature to avoid over-substitution.
  • Outcome: Formation of 3-(chloromethyl)-2-chlorothiophene as a reactive alkylating agent.

N-Alkylation of Imidazol-2-amine

  • Reagents: Imidazol-2-amine and 3-(chloromethyl)-2-chlorothiophene.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: DMF or DMSO.
  • Procedure: Imidazol-2-amine is dissolved in solvent, base is added to generate the nucleophilic imidazole anion, then 3-(chloromethyl)-2-chlorothiophene is added dropwise.
  • Temperature: Stirring at 50–70 °C for several hours.
  • Workup: Quenching with water, extraction with organic solvents, drying, and purification by chromatography.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product
1 Chloromethylation 2-Chlorothiophene, paraformaldehyde, HCl 3-(Chloromethyl)-2-chlorothiophene
2 N-Alkylation (SN2) Imidazol-2-amine, K2CO3, DMF, 50–70 °C This compound

Analytical and Purification Considerations

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
  • Characterization: Final compound is characterized by:
    • Proton and carbon-13 NMR to confirm substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared spectroscopy (IR) to verify functional groups.
  • Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity.

Literature and Research Data Supporting Preparation

  • A comprehensive review of 1-substituted imidazol-2(3H)-ones synthesis from 1923 to 2014 highlights the general applicability of N-alkylation methods for imidazole derivatives.
  • Studies on imidazole-containing compounds emphasize the importance of selective N-substitution for biological activity, supporting the use of halomethyl heteroaryl reagents for alkylation.
  • The chemistry of 2-aminoimidazole derivatives as building blocks for pharmaceuticals underscores the synthetic utility of imidazol-2-amine functionalization.

Summary Table of Preparation Methods and Conditions

Preparation Method Key Reagents Solvent Base Temperature Advantages Limitations
N-Alkylation with halomethyl thiophene Imidazol-2-amine, 3-(chloromethyl)-2-chlorothiophene DMF, DMSO K2CO3, NaH 50–70 °C Straightforward, regioselective Requires synthesis of halomethyl precursor
Cyclocondensation with functionalized precursors Diamine, α-haloketone from thiophene Various Acidic/basic Variable One-pot ring formation More complex precursor synthesis

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine, with the CAS number 1936669-64-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial efficacy, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C₈H₈ClN₃S
  • Molecular Weight : 213.69 g/mol
  • Structure : The compound features a thiophene ring substituted with chlorine and an imidazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study that evaluated various imidazole derivatives found that certain modifications led to enhanced activity against both gram-positive bacteria and mycobacterial strains. Specifically, derivatives showed comparable or superior efficacy to established antibiotics like ampicillin and isoniazid .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
1Staphylococcus aureus< 1 µg/mL
2Mycobacterium tuberculosis< 5 µg/mL
3Enterococcus faecalis< 10 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are critical in determining the safety profile of new compounds. In vitro studies have shown that certain derivatives of imidazole exhibit low cytotoxicity towards mammalian cell lines while maintaining antibacterial efficacy. This balance is essential for potential therapeutic applications .

Structure-Activity Relationships (SAR)

The structure of this compound plays a vital role in its biological activity. Variations in the thiophene and imidazole ring substituents can significantly alter the compound's potency. For example:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability, which is crucial for antimicrobial activity.
  • Imidazole Ring Modifications : Alterations in the imidazole ring can affect binding affinity to target enzymes or receptors involved in bacterial growth or cancer cell proliferation .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with MIC values significantly lower than traditional treatments .
  • Cancer Cell Line Studies : In studies involving human cancer cell lines, compounds with imidazole structures demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring followed by coupling with the imidazole moiety. Key steps include:

  • Substituent Introduction : Chlorination at the 2-position of thiophene using reagents like SOCl₂ or PCl₅ under controlled temperatures (40–60°C) .
  • Coupling Reactions : Alkylation of the imidazole nitrogen with the chlorothiophene-methyl group via nucleophilic substitution, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Optimization : Reaction yields are improved by optimizing solvent polarity, temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of imidazole to chlorothiophene derivative) .
    • Validation : Monitor intermediates using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and regiochemistry. For example, the methylene bridge (CH₂) between thiophene and imidazole appears as a singlet (~δ 4.5–5.0 ppm in 1H NMR), while aromatic protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 254.05) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous structural features, such as the orientation of the chlorothiophene group relative to the imidazole ring .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for substituent introduction (e.g., fluorine vs. methyl groups) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the compound’s chlorothiophene group and hydrophobic pockets .
  • Data Integration : Combine computational results with experimental data (e.g., IC₅₀ values) to prioritize derivatives for synthesis .

Q. How do structural modifications (e.g., halogen substitution, ring expansion) influence bioactivity?

  • Methodological Answer :

  • Halogen Effects : Replacing chlorine with fluorine may enhance metabolic stability but reduce π-π stacking interactions. Comparative assays (e.g., enzyme inhibition) quantify these effects .
  • Ring Modifications : Introducing a benzimidazole core instead of imidazole increases planarity, potentially improving DNA intercalation (test via UV-Vis hypochromicity assays) .
  • Data Analysis : Use SAR (Structure-Activity Relationship) tables to correlate substituent electronegativity with activity (see example below):
Substituent (R)LogPIC₅₀ (µM)Target Affinity
-Cl2.10.45High
-F1.80.72Moderate
-CH₃2.51.20Low

Q. How should researchers address contradictions in reported biological data for this compound?

  • Methodological Answer :

  • Source Evaluation : Cross-check experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., NIH/3T3 cells, 48-hour incubation) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.